molecular formula C20H22Cl2N2O3S B2954236 methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-42-0

methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2954236
CAS No.: 887901-42-0
M. Wt: 441.37
InChI Key: YDQGACJNTHDQIN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with dichlorobenzamido and tetramethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorobenzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a similar thieno[2,3-c]pyridine core but lacks the dichlorobenzamido and tetramethyl groups.

    Methyl 2-(2,5-dichlorobenzamido)-4,4,6,6-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c1-19(2)9-12-14(18(26)27-5)17(28-15(12)20(3,4)24-19)23-16(25)11-8-10(21)6-7-13(11)22/h6-8,24H,9H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGACJNTHDQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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